(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated peptide synthesizers, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride, polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The Fmoc group can be used to protect amino groups during peptide synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group and are widely used in peptide synthesis.
Pyridine derivatives: Compounds with a pyridine ring, such as nicotinic acid, have similar chemical properties.
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)20(14-9-11-23-12-10-14)24-22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19-20H,13H2,(H,24,27)(H,25,26) |
InChI Key |
QGNHSZXPAREYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=NC=C4)C(=O)O |
Origin of Product |
United States |
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